molecular formula C13H16N4O3S B10859232 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide

Cat. No.: B10859232
M. Wt: 308.36 g/mol
InChI Key: LLJDJQYGZBQFIF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycotiamine is a peptide antibiotic with immunomodulatory properties. It binds to the polymerase chain and blocks the enzyme’s activity, thereby inhibiting DNA replication. Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo .

Preparation Methods

The preparation of Cycotiamine involves several synthetic routes and reaction conditions. One common method includes the following steps:

    Mixing sodium ethoxide, dimethylbenzene, and carbamide: Stirring the mixture at a temperature of 85°C to 95°C for 0.3-0.5 hours.

    Dropping 3,3-diethoxy propionitrile: Controlling the temperature between 100°C and 105°C, followed by back-flow reacting for 8-10 hours.

    Concentrating and drying: After the reaction, the mixture is concentrated and dried, followed by adding distilled water to dissolve the condensate.

    Adjusting pH and crystallizing: Hydrochloric acid is added to the water layer, mixed uniformly, and the pH is adjusted to 7.0-7.5.

Chemical Reactions Analysis

Cycotiamine undergoes various types of chemical reactions, including:

    Oxidation: Cycotiamine can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Cycotiamine can undergo nucleophilic substitution reactions, especially at the amino and formamide groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major products formed from these reactions include various derivatives of Cycotiamine, depending on the specific reagents and conditions used .

Scientific Research Applications

Cycotiamine has a wide range of scientific research applications:

Mechanism of Action

Cycotiamine exerts its effects by binding to the polymerase chain and blocking the enzyme’s activity, thereby inhibiting DNA replication. This inhibition prevents the proliferation of cells, making it effective in treating conditions where cell proliferation is a problem, such as autoimmune diseases. The molecular targets include the polymerase enzyme and pathways involved in DNA synthesis .

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJDJQYGZBQFIF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C/2\CCOC(=O)S2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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